molecular formula C4H9N5 B2535007 2-Propan-2-yltetrazol-5-amine CAS No. 229003-16-1

2-Propan-2-yltetrazol-5-amine

Cat. No. B2535007
CAS RN: 229003-16-1
M. Wt: 127.151
InChI Key: NEJVMYROZIQXMS-UHFFFAOYSA-N
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Description

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They do not occur naturally and have the largest number of nitrogen atoms for any viable heterocycle .


Synthesis Analysis

The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .


Molecular Structure Analysis

Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .


Chemical Reactions Analysis

Tetrazoles can act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .


Physical And Chemical Properties Analysis

Tetrazoles are nitrogen-rich heterocycles possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

Scientific Research Applications

Asymmetric Organocatalysis

2-Propan-2-yltetrazol-5-amine, through related compounds, has been utilized as a versatile organocatalyst in asymmetric synthesis. An example includes its role in the asymmetric conjugate addition of nitroalkanes to enones, showcasing its effectiveness in promoting reactions with broad substrate scope, short reaction times, and the potential generation of iminium species. This application underscores the compound's utility in enhancing the efficiency and selectivity of organic synthesis processes (Mitchell et al., 2006).

Energetic Materials Development

In the field of energetic materials, derivatives and related compounds of this compound have been explored for their potential. Research has focused on synthesizing new energetic materials with high performance and a range of sensitivities, from low to extremely high. These materials have applications in explosives, showcasing the versatility and importance of tetrazole-based compounds in developing high-energy-density materials (Klapötke et al., 2012).

Corrosion Inhibition

Another area of application involves the synthesis of tertiary amines, with compounds structurally similar to this compound, used as corrosion inhibitors for carbon steel. These compounds form protective layers on metal surfaces, thereby significantly retarding anodic dissolution and serving as anodic inhibitors. This application highlights the potential of tetrazole derivatives in corrosion protection, contributing to the longevity and durability of metallic structures (Gao et al., 2007).

Polymer Modification

Tetrazole derivatives have also found applications in the modification of polymers. For instance, radiation-induced hydrogels have been modified through reactions with various amines, including those related to this compound, to enhance their swelling properties and thermal stability. These modified polymers exhibit increased biological activity and potential for medical applications, such as in drug delivery systems (Aly & El-Mohdy, 2015).

Antimicrobial and Antifungal Agents

Research into the synthesis of heterocyclic substances using 2-arylhydrazononitriles, which are structurally related to this compound, has led to the development of compounds with promising antimicrobial and antifungal activities. These findings indicate the potential of tetrazole derivatives in contributing to the development of new antimicrobial agents, addressing the growing need for effective treatments against resistant strains of bacteria and fungi (Behbehani et al., 2011).

Mechanism of Action

Tetrazoles can act as bioisosteres, i.e., chemical substituents or groups with comparable physical or chemical characteristics that create biological traits generally similar to other molecules . They can interact with many enzymes and receptors in organisms via non-covalent interactions .

Safety and Hazards

While specific safety data for “2-Propan-2-yltetrazol-5-amine” was not found, it’s important to note that chemicals can pose specific hazards arising from their inherent properties . During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion .

Future Directions

Scientists and researchers are currently interested in the astonishing chemistry of tetrazoles due to their diverse biological applications, predominantly in the area of material and medicinal chemistry . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This makes them promising candidates for future research and development in the field of medicinal chemistry .

properties

IUPAC Name

2-propan-2-yltetrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-3(2)9-7-4(5)6-8-9/h3H,1-2H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJVMYROZIQXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

229003-16-1
Record name 2-(propan-2-yl)-2H-1,2,3,4-tetrazol-5-amine
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